![molecular formula C24H16O4S B15163312 6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione CAS No. 144120-88-7](/img/structure/B15163312.png)
6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione is a complex organic compound belonging to the class of thioxanthenes Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy and phenoxy benzene derivatives with thioxanthene intermediates under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity and composition.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thioxanthene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthenes, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as an antipsychotic agent due to its structural similarity to other thioxanthene derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in therapeutic effects, such as antipsychotic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- Methyl benzo[b]thiophene-2-carboxylate
- Benzo[b]thiophene-2-propionic acid
- Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde
Uniqueness
6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy groups
Propriétés
Numéro CAS |
144120-88-7 |
|---|---|
Formule moléculaire |
C24H16O4S |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
6-methoxy-5-oxo-11-phenoxybenzo[b]thioxanthen-12-one |
InChI |
InChI=1S/C24H16O4S/c1-27-23-17-12-6-5-11-16(17)22(28-15-9-3-2-4-10-15)20-21(25)18-13-7-8-14-19(18)29(26)24(20)23/h2-14H,1H3 |
Clé InChI |
GKOZCGTWEBEDHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C3=CC=CC=C31)OC4=CC=CC=C4)C(=O)C5=CC=CC=C5S2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


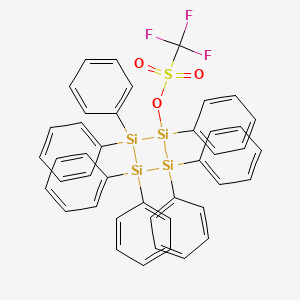
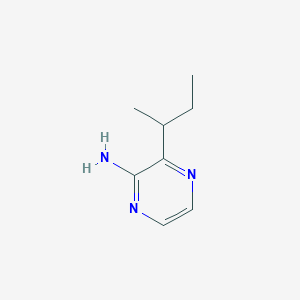
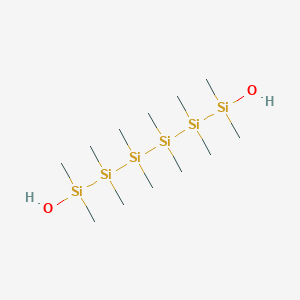
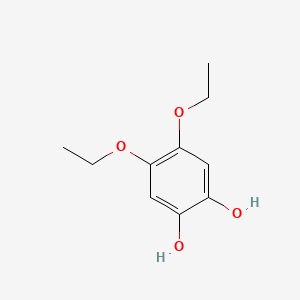
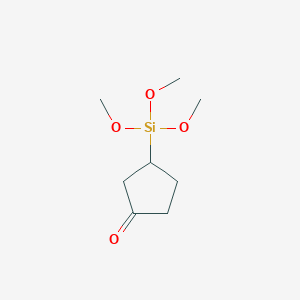
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
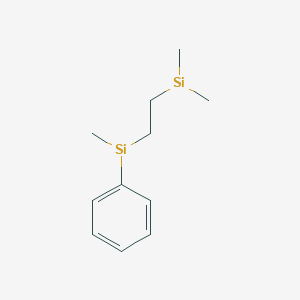

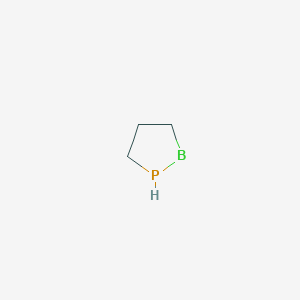
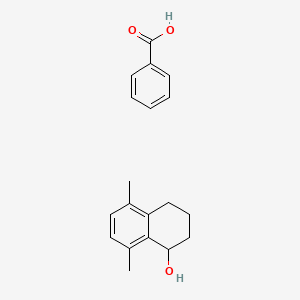
![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)
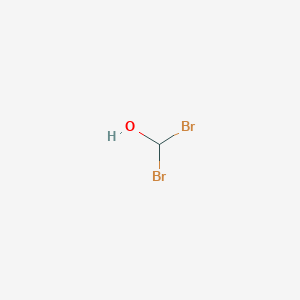
![6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15163319.png)
